trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone
Description
trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone is a cyclopropyl ethanone derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a cyclopropane ring in the trans configuration. Cyclopropane rings introduce steric strain and conformational constraints, which can enhance binding specificity in pharmacological contexts or influence physicochemical stability .
Properties
IUPAC Name |
1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMCVNJDRDXPE-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 5-chloro-2-thiophenecarboxaldehyde with a cyclopropyl Grignard reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cyclopropyl group attached to a chlorinated thiophene ring, making it unique in its structural arrangement. The synthesis typically involves the cyclopropanation of 5-chloro-2-thiophenecarboxaldehyde with a cyclopropyl Grignard reagent. This reaction is often conducted under inert atmospheres to prevent oxidation and enhance yield.
Biological Activities
Antimicrobial Properties
Research indicates that trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes. For instance, it was shown to inhibit lysosomal phospholipase A2, which is crucial in maintaining cellular membrane integrity and signaling pathways . This inhibition could lead to therapeutic applications in conditions where phospholipidosis is a concern.
Industrial Applications
Pharmaceutical Development
Due to its unique structure and biological activity, this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in creating novel therapeutics for infectious diseases.
Material Science
The compound's chemical properties also lend themselves to applications in material science. It can be utilized in the development of functional materials due to its ability to participate in π-π interactions with other aromatic systems. This characteristic is essential for creating materials with specific electronic or optical properties.
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a new antimicrobial agent .
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its inhibitory effects on lysosomal phospholipase A2. The findings revealed that it effectively reduced enzyme activity, suggesting its potential application in treating diseases associated with phospholipid metabolism disorders .
Mechanism of Action
The mechanism of action of trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The thiophene ring, being an aromatic system, can participate in π-π interactions with other aromatic molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points: Bulky substituents (e.g., benzyloxy in ) correlate with higher melting points (101–102°C), likely due to increased molecular symmetry and van der Waals interactions. The target compound’s 5-chloro-thiophene group, being less bulky, may result in a lower melting point than benzyloxy derivatives but higher than smaller alkoxy groups (e.g., 65–66°C for 3b). Cyclopropane-free analogs (e.g., 1-(5-Chlorothiophen-2-yl)ethanone ) lack the rigidity imparted by the cyclopropane ring, which could reduce thermal stability compared to the target compound.
Synthetic Yields: Yields for cyclopropyl ethanones with aromatic substituents range from 69% to 82% , suggesting efficient synthetic routes for such derivatives. The target compound’s synthesis may follow similar methodologies, though the chloro-thiophene group could introduce challenges in cyclopropanation due to steric or electronic effects.
Biological Activity Trends: Phenyl-substituted derivatives (3b, 3c, ) exhibit antimicrobial and cytotoxic properties, likely due to interactions with microbial membranes or intracellular targets. The piperazinyl derivative in demonstrates that cyclopropyl ethanones can be tailored for specific enzymatic targets (e.g., PFKFB3 inhibition), highlighting the scaffold’s versatility.
This underscores the need for rigorous safety profiling of the target compound, particularly if intended for biomedical or industrial applications.
Electronic and Steric Considerations
- Thiophene vs. Phenyl Rings : The 5-chloro-thiophene group in the target compound introduces a heteroaromatic system with higher electron density than phenyl rings, which may influence redox behavior or binding affinity in biological systems.
- Cyclopropane Rigidity: The strained cyclopropane ring enforces a planar conformation, which may improve target selectivity in drug design compared to more flexible analogs (e.g., open-chain ethanones).
Biological Activity
trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone (CAS No. 1290100-59-2) is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and a chlorinated thiophene ring. This compound has garnered interest in various fields due to its potential biological activities.
- Chemical Formula : C9H9ClOS
- Molecular Weight : 200.69 g/mol
- IUPAC Name : 1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone
- Appearance : Liquid
- Storage Temperature : 4 °C
| Property | Value |
|---|---|
| Chemical Formula | C9H9ClOS |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone |
| InChI Key | RBWMCVNJDRDXPE-NKWVEPMBSA-N |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The cyclopropyl group introduces strain into the molecular structure, potentially enhancing binding affinity and reactivity. The presence of the thiophene ring allows for π-π interactions with other aromatic systems, which may further influence the compound's biological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds featuring thiophene rings. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities against various strains.
Example Studies :
-
Antibacterial Activity : A study evaluating monomeric alkaloids found that compounds with halogen substitutions demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that similar structural features in this compound may confer comparable activity .
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 0.0048 mg/mL Bacillus mycoides 0.0048 mg/mL C. albicans 0.039 mg/mL - Fungal Activity : The compound's structure may also allow it to inhibit fungal growth, similar to other thiophene derivatives that have shown antifungal properties against Candida species .
Cytotoxicity and Antitumor Potential
While specific studies on this compound are scarce, related compounds in the thiophene family have been evaluated for their cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated antiproliferative activity across various human tumor cell lines .
Case Studies and Research Findings
A comprehensive analysis of the biological activity of this compound is still ongoing, with current research focusing on:
- Synthesis and Characterization : The synthesis typically involves cyclopropanation reactions using Grignard reagents with thiophene derivatives . Understanding these synthetic pathways is crucial for optimizing yields and purities in laboratory settings.
- Comparative Analysis with Similar Compounds : Studies are being conducted to compare the biological activity of this compound with other thiophene-based compounds, particularly those modified with halogen groups.
Q & A
Q. Q. What precautions are critical when handling trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone in electrophilic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of volatile byproducts (e.g., HCl gas).
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and polycarbonate goggles.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
